molecular formula C10H10N4O2 B11769485 6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol

6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol

Cat. No.: B11769485
M. Wt: 218.21 g/mol
InChI Key: WLOZEUZDRYATNA-UHFFFAOYSA-N
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Description

6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol is a heterocyclic compound that contains both pyridine and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of amino and hydroxyl groups in the structure suggests potential for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-2-carbaldehyde with guanidine in the presence of a base to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-2,4-dione derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and biological interaction. This makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

6-[amino(pyridin-2-yl)methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H10N4O2/c11-9(6-3-1-2-4-12-6)7-5-8(15)14-10(16)13-7/h1-5,9H,11H2,(H2,13,14,15,16)

InChI Key

WLOZEUZDRYATNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=O)NC(=O)N2)N

Origin of Product

United States

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